Pyridazine-4-carbohydrazide
Overview
Description
Pyridazine-4-carbohydrazide is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms this compound is characterized by the presence of a carbohydrazide group at the fourth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyridazine-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Dissolve pyridazine-4-carboxylic acid in a suitable solvent, such as ethanol or methanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold solvent and dry it under vacuum.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Pyridazine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbohydrazide group, leading to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, hydrazine derivatives, and oxidized pyridazine compounds.
Scientific Research Applications
Pyridazine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: this compound derivatives have shown promise in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used as a corrosion inhibitor and in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of pyridazine-4-carbohydrazide and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives inhibit enzymes involved in disease pathways, while others interact with cellular receptors to exert their effects. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Pyridazine-4-carbohydrazide can be compared with other similar compounds, such as:
Pyridazine-3-carbohydrazide: Similar structure but with the carbohydrazide group at the third position.
Pyridazine-4-carboxylic acid: Lacks the carbohydrazide group but shares the pyridazine core.
Pyridazine-4-thiosemicarbazide: Contains a thiosemicarbazide group instead of a carbohydrazide group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
pyridazine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-8-3-4/h1-3H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXCEDUUIKXNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665546 | |
Record name | Pyridazine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56932-26-4 | |
Record name | Pyridazine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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